Home > Products > Screening Compounds P86538 > pml-RARalpha fusion protein ()
pml-RARalpha fusion protein () -

pml-RARalpha fusion protein ()

Catalog Number: EVT-243839
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
pml-RARalpha fusion protein
Overview

The promyelocytic leukemia-retinoic acid receptor alpha fusion protein, commonly referred to as PML-RARalpha, is a chimeric protein resulting from the chromosomal translocation t(15;17)(q24;q21). This genetic alteration is a hallmark of acute promyelocytic leukemia (APL), a subtype of acute myeloid leukemia characterized by the accumulation of immature myeloid cells. The fusion protein plays a critical role in the pathogenesis of APL by disrupting normal hematopoietic differentiation and promoting leukemic transformation.

Source

The PML-RARalpha fusion protein arises from the fusion of the promyelocytic leukemia gene (PML) on chromosome 15 and the retinoic acid receptor alpha gene (RARA) on chromosome 17. This fusion results in the production of a protein that retains the N-terminal domain of PML, which includes a tripartite motif, while lacking significant portions of its C-terminal regions. This alteration impairs the function of PML, which normally contributes to nuclear body formation and tumor suppression, and alters RARA's role as a transcription factor involved in myeloid differentiation .

Classification

PML-RARalpha can be classified based on its isoforms, with three primary variants identified: bcr1, bcr2, and bcr3. These isoforms differ in their C-terminal sequences due to alternative splicing but share a common N-terminal region containing the RBCC (RING-B-box-coiled-coil) motif. The presence of these isoforms contributes to the heterogeneity observed in APL cases .

Synthesis Analysis

Methods

The synthesis of PML-RARalpha occurs through a genetic rearrangement during hematopoietic cell development, specifically involving the following steps:

  1. Chromosomal Translocation: The translocation event leads to the juxtaposition of PML and RARA genes.
  2. Fusion Protein Formation: The resulting mRNA transcript encodes the PML-RARalpha protein, which combines functional domains from both parental proteins.

Technical Details

The generation of this fusion protein is typically detected using techniques such as reverse transcription polymerase chain reaction (RT-PCR) and fluorescence in situ hybridization (FISH), which confirm the presence of the t(15;17) translocation in leukemic cells .

Molecular Structure Analysis

Structure

The PML-RARalpha fusion protein is characterized by its unique structural features:

  • N-terminal Domain: Contains the RBCC motif essential for protein-protein interactions and subcellular localization.
  • Lack of C-terminal Regions: The absence of specific C-terminal domains that are present in wild-type PML results in altered nuclear body dynamics and transcriptional regulation.

Data

Structural studies have shown that PML-RARalpha exists as a multimeric complex within cells, affecting its interaction with other transcription factors and co-regulators .

Chemical Reactions Analysis

Reactions

PML-RARalpha is involved in several critical biochemical reactions:

  1. Transcriptional Repression: It acts primarily as a transcriptional repressor by binding to retinoic acid response elements (RAREs) in target genes, inhibiting their expression.
  2. Recruitment of Co-repressors: The fusion protein recruits co-repressors such as nuclear receptor corepressor (N-CoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), leading to chromatin remodeling that silences differentiation-related genes .

Technical Details

The molecular interactions facilitated by PML-RARalpha include post-translational modifications such as SUMOylation, which can influence its stability and function in leukemic cells .

Mechanism of Action

Process

PML-RARalpha disrupts normal myeloid differentiation through several mechanisms:

  • Inhibition of Granulocyte Differentiation: By repressing genes necessary for granulocyte maturation, it leads to an accumulation of promyelocytes.
  • Alteration of Nuclear Bodies: The expression of PML-RARalpha causes dispersion of PML nuclear bodies, disrupting their tumor-suppressive functions .

Data

Studies indicate that treatment with all-trans retinoic acid (ATRA) can induce differentiation in APL cells by promoting degradation of the PML-RARalpha protein, thus alleviating its repressive effects on target genes .

Physical and Chemical Properties Analysis

Physical Properties

PML-RARalpha is predominantly localized within the nucleus due to its N-terminal domains that facilitate nuclear localization. Its expression alters cellular morphology, contributing to leukemic characteristics.

Chemical Properties

The fusion protein interacts with various small molecules used in therapy:

  • All-trans Retinoic Acid: Induces differentiation by promoting degradation of PML-RARalpha.
  • Arsenic Trioxide: Targets cysteine residues within the RBCC motif for degradation, offering therapeutic efficacy against APL .
Applications

Scientific Uses

PML-RARalpha serves as a critical biomarker for diagnosing APL and is central to understanding leukemogenesis. Its study has led to significant advancements in targeted therapies for APL, particularly through differentiation therapy with ATRA and arsenic compounds. Ongoing research aims to elucidate further molecular pathways influenced by this fusion protein to improve treatment strategies for patients with APL and related disorders .

Properties

Product Name

pml-RARalpha fusion protein ()

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.